molecular formula C17H32N6O4 B10799703 Leucylarginylproline

Leucylarginylproline

Cat. No.: B10799703
M. Wt: 384.5 g/mol
InChI Key: IBMVEYRWAWIOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucylarginylproline is a tripeptide compound known for its role as an inhibitor of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the regulation of blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting this enzyme, this compound helps in reducing blood pressure, making it a significant compound in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucylarginylproline can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: For large-scale production, the process can be optimized using automated peptide synthesizers. The use of microwave-assisted SPPS can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Leucylarginylproline primarily undergoes hydrolysis and enzymatic reactions. It is stable under physiological conditions but can be hydrolyzed by peptidases.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.

    Enzymatic Reactions: Specific peptidases can cleave the peptide into its constituent amino acids.

Major Products: The hydrolysis of this compound results in the formation of leucine, arginine, and proline .

Scientific Research Applications

Leucylarginylproline has several applications in scientific research:

Mechanism of Action

Leucylarginylproline exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to a decrease in blood pressure. The compound binds to the active site of ACE, blocking its activity and thus reducing the levels of angiotensin II .

Comparison with Similar Compounds

    Captopril: Another ACE inhibitor used in the treatment of hypertension.

    Enalapril: A prodrug that is converted to its active form, enalaprilat, which inhibits ACE.

    Lisinopril: A long-acting ACE inhibitor used for hypertension and heart failure.

Uniqueness: Leucylarginylproline is unique due to its specific tripeptide structure, which provides a distinct mode of binding to ACE compared to other inhibitors. Its peptide nature also offers potential advantages in terms of specificity and reduced side effects .

Properties

IUPAC Name

1-[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMVEYRWAWIOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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